3-methoxy-4H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

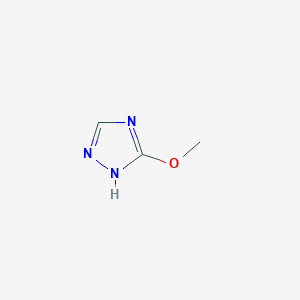

3-methoxy-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and one oxygen atom within its five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with methoxy-substituted nitriles or amidines. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

化学反应分析

Types of Reactions

3-methoxy-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce a variety of functionalized triazoles with different properties and applications .

科学研究应用

Therapeutic Applications

Antimicrobial Activity

3-Methoxy-4H-1,2,4-triazole and its derivatives have demonstrated notable antibacterial and antifungal properties. Research indicates that triazole compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study highlighted the synthesis of novel 1,2,4-triazole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 4 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

| Derivative B | Candida albicans | 32 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research has shown that triazole derivatives can act as protease inhibitors and may interfere with cancer cell proliferation. For example, certain derivatives have been found to exhibit cytotoxic effects on various cancer cell lines .

Research Case Studies

Case Study 1: Antibacterial Evaluation

In a study conducted by Muthal et al., several triazole derivatives were synthesized and evaluated for their antibacterial activity against multiple strains of bacteria. The results indicated that certain derivatives had enhanced activity compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of substituted triazoles revealed promising results in inhibiting the growth of breast cancer cells. The study utilized a series of synthesized triazole compounds and assessed their cytotoxic effects through MTT assays .

Broader Applications

Beyond medicinal chemistry, this compound has potential applications in:

作用机制

The mechanism of action of 3-methoxy-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with cellular processes by modulating signaling pathways and gene expression .

相似化合物的比较

Similar Compounds

1,2,3-triazole: Another triazole isomer with similar biological activities but different chemical properties.

1,2,4-triazole: The parent compound of 3-methoxy-4H-1,2,4-triazole, known for its wide range of applications in medicinal chemistry.

Benzotriazole: A triazole derivative with applications in corrosion inhibition and as a stabilizer in various industrial processes.

Uniqueness

This compound is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug design and development .

常见问题

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-methoxy-4H-1,2,4-triazole and its derivatives?

- Answer : The synthesis typically involves introducing substituents (e.g., methoxy groups) to the triazole core via nucleophilic substitution or condensation reactions. For example, 3-amino-1,2,4-triazole derivatives can be refluxed with methoxy-containing reagents in solvents like DMSO, followed by purification via recrystallization (water-ethanol systems) to achieve yields of ~65% . Spectroscopic techniques (IR, NMR, elemental analysis) are critical for confirming structural integrity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Answer : IR and 1H-/13C-NMR are standard for identifying functional groups and substituent positions. X-ray crystallography (e.g., SHELX programs) resolves 3D molecular geometry and hydrogen-bonding networks, as demonstrated in studies of triazole monohydrates . High-performance liquid chromatography (HPLC) ensures purity assessment .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

- Answer : Docking simulations (e.g., using 14-α-demethylase lanosterol [PDB:3LD6]) evaluate binding affinities to enzyme active sites. Substituents like methoxy groups enhance lipophilicity and membrane permeability, which correlate with antifungal or antibacterial activity . Validation via in vitro assays (e.g., MIC tests) is recommended to confirm computational predictions .

Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antifungal) of triazole derivatives?

- Answer : Comparative structure-activity relationship (SAR) studies are essential. For instance, substituting the methoxy group with halogens (e.g., fluorine) may shift activity from antifungal to antibacterial. Cross-referencing in vitro data with crystallographic or spectroscopic evidence helps clarify mechanistic discrepancies .

Q. How should researchers handle crystallographic data challenges (e.g., twinning, low resolution) for this compound derivatives?

- Answer : SHELXL (for small-molecule refinement) and SHELXD (for phase resolution) are robust for handling twinned or low-resolution datasets. High-resolution synchrotron data collection improves accuracy, while hydrogen-bonding network analysis aids in validating molecular packing .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid inhalation of dust; work in fume hoods. Environmental release must be minimized due to acute aquatic toxicity (H411). Emergency rinsing with water is required for accidental exposure .

Q. How can substituent effects on the triazole ring be systematically studied to optimize pharmacological activity?

- Answer : SAR studies should vary substituents (e.g., methoxy, halogen, aryl groups) and assess impacts on bioactivity. For example, 4-methoxyphenyl groups enhance antifungal activity by improving membrane interaction, while fluorobenzyl thioethers increase lipophilicity .

Q. What analytical challenges arise in characterizing triazole derivatives, and how can they be mitigated?

- Answer : Impurities from incomplete reactions or byproducts require rigorous purification (e.g., column chromatography). Elemental analysis and mass spectrometry validate molecular formulas, while 1H-NMR coupling patterns confirm regiochemistry .

Q. Environmental and Collaborative Research

Q. What are the environmental implications of this compound in aquatic systems?

- Answer : Chronic exposure risks (H411) necessitate strict disposal protocols. Biodegradation studies and toxicity assays (e.g., Daphnia magna tests) are recommended to assess ecological impact .

Q. How can synergistic effects between this compound and other pharmacophores be explored?

属性

分子式 |

C3H5N3O |

|---|---|

分子量 |

99.09 g/mol |

IUPAC 名称 |

5-methoxy-1H-1,2,4-triazole |

InChI |

InChI=1S/C3H5N3O/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) |

InChI 键 |

RTJOGNNUZQKPOE-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC=NN1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。